Glycine, N-(phosphonomethyl)-, potassium salt
Overview
Description
Glycine, N-(phosphonomethyl)-, potassium salt is a chemical compound widely known for its use as a herbicide. It is an organophosphorus compound, specifically a phosphonate, which acts by inhibiting a crucial enzyme in plants. This compound is commonly used in agriculture to control weeds and enhance crop yields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(phosphonomethyl)-, potassium salt can be achieved through several methods. One common method involves the reaction of glycine with formaldehyde and phosphorus trichloride. This reaction produces N-(phosphonomethyl)-iminodiacetic acid, which is then oxidized to form the desired compound . Another method involves the dealkylation of N-substituted glyphosates, which is considered an atom-efficient process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using glycine and formaldehyde in the presence of phosphorus trichloride or phosphorous acid. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Glycine, N-(phosphonomethyl)-, potassium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a herbicide and its stability in different environments .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include formaldehyde, phosphorus trichloride, and oxidizing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound include its various salt forms, such as isopropylamine, diammonium, and sesquisodium salts. These products are used in different formulations of herbicides .
Scientific Research Applications
Glycine, N-(phosphonomethyl)-, potassium salt has numerous scientific research applications. In chemistry, it is studied for its reactivity and stability under different conditions. In biology, it is used to investigate its effects on plant enzymes and metabolic pathways. In medicine, research focuses on its potential toxicity and environmental impact. Industrially, it is a key component in herbicides used for weed control in agriculture .
Mechanism of Action
The mechanism of action of Glycine, N-(phosphonomethyl)-, potassium salt involves the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This enzyme is crucial for the synthesis of aromatic amino acids in plants. By inhibiting EPSP, the compound disrupts the shikimate pathway, leading to the death of the plant .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Glycine, N-(phosphonomethyl)-, potassium salt include its various salt forms, such as isopropylamine, diammonium, and sesquisodium salts. These compounds share similar herbicidal properties and mechanisms of action .
Uniqueness: The uniqueness of this compound lies in its high solubility and stability, making it an effective herbicide in various agricultural settings. Its potassium salt form is particularly valued for its ease of application and effectiveness in weed control .
Properties
IUPAC Name |
potassium;2-(phosphonomethylamino)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P.K/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOPHZNMBKHGAV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])NCP(=O)(O)O.[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7KNO5P | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034645 | |
Record name | Glycine, N-(phosphonomethyl)- potassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39600-42-5 | |
Record name | Glycine, N-(phosphonomethyl)- potassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glyphosate-potassium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.